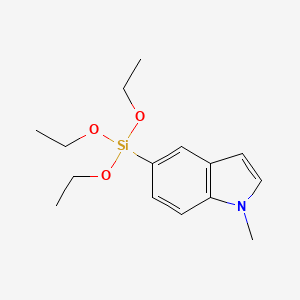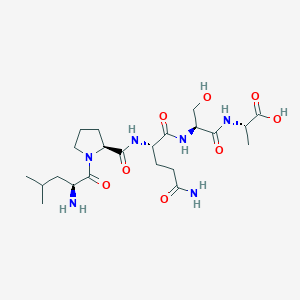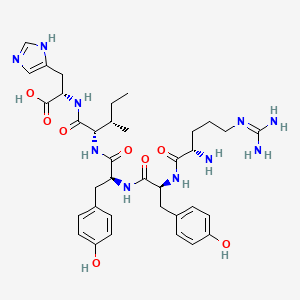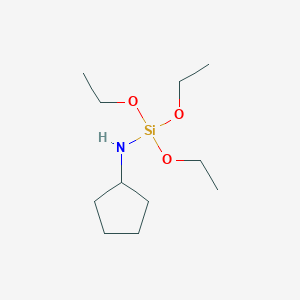
5-(Triethoxysilyl)-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Triethoxysilyl)-1-methylindole is an organosilicon compound that features both an indole ring and a triethoxysilyl group This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triethoxysilyl)-1-methylindole typically involves the reaction of 1-methylindole with a triethoxysilane derivative. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of automated systems can also reduce the risk of human error and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Triethoxysilyl)-1-methylindole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the indole ring.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the triethoxysilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield 1-methylindoline.
Wissenschaftliche Forschungsanwendungen
5-(Triethoxysilyl)-1-methylindole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive materials and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism by which 5-(Triethoxysilyl)-1-methylindole exerts its effects is largely dependent on its ability to interact with other molecules through its triethoxysilyl group. This group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. In biological systems, the indole ring can interact with various enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Triethoxysilyl)pentanoic acid: Similar in that it contains a triethoxysilyl group, but differs in its carboxylic acid functionality.
3-(Triethoxysilyl)propyl isocyanate: Another compound with a triethoxysilyl group, but with an isocyanate functionality.
Uniqueness
5-(Triethoxysilyl)-1-methylindole is unique due to the presence of both the indole ring and the triethoxysilyl group. This combination allows for unique interactions and applications that are not possible with other similar compounds. The indole ring provides a platform for biological interactions, while the triethoxysilyl group enables strong adhesion to surfaces.
Eigenschaften
CAS-Nummer |
808770-01-6 |
|---|---|
Molekularformel |
C15H23NO3Si |
Molekulargewicht |
293.43 g/mol |
IUPAC-Name |
triethoxy-(1-methylindol-5-yl)silane |
InChI |
InChI=1S/C15H23NO3Si/c1-5-17-20(18-6-2,19-7-3)14-8-9-15-13(12-14)10-11-16(15)4/h8-12H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZFBCXQMOQSLNJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CC2=C(C=C1)N(C=C2)C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)

![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)


![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)




